molecular formula C12H12F9NO3S B6359724 1-Ethyl-3-methylpyridinium perfluorobutanesulfonate CAS No. 1015420-87-7

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate

Cat. No.: B6359724
CAS No.: 1015420-87-7
M. Wt: 421.28 g/mol
InChI Key: LTOPJNCLIAYPRS-UHFFFAOYSA-M
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Preparation Methods

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate can be synthesized through a series of chemical reactions involving the alkylation of pyridine derivatives followed by anion exchange with perfluorobutanesulfonate. The synthetic route typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylpyridinium perfluorobutanesulfonate involves its interaction with molecular targets through ionic and non-covalent interactions. The perfluorobutanesulfonate anion contributes to the compound’s unique properties, such as high thermal stability and low volatility . These interactions can affect various molecular pathways, depending on the specific application and environment .

Comparison with Similar Compounds

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate can be compared with other similar fluorinated ionic liquids, such as:

    1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its high ionic conductivity and low viscosity.

    1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Noted for its high thermal stability and low melting point.

    1-Octyl-3-methylimidazolium chloride: Used for its excellent solvation properties and chemical stability.

The uniqueness of this compound lies in its combination of high thermal stability, low volatility, and specific solvation properties, making it suitable for specialized applications .

Biological Activity

1-Ethyl-3-methylpyridinium perfluorobutanesulfonate (C₂C₁py][C₄F₉SO₃) is a fluorinated ionic liquid (FIL) that has garnered attention for its unique properties and potential applications in various biological contexts. This article delves into its biological activity, focusing on ecotoxicity, antibacterial properties, hemolytic activity, and its use in drug delivery systems.

1. Ecotoxicity and Hemolytic Activity

Research indicates that this compound exhibits low toxicity to a variety of organisms, including mammals, birds, algae, and aquatic invertebrates. Specifically, studies have shown that this compound does not induce oxidative damage in HepG2 cells and has a bioconcentration factor of less than 1, indicating minimal bioaccumulation in living organisms .

Table 1: Toxicity Profile of this compound

Organism TypeToxicity LevelReference
MammalsLow
BirdsLow
AlgaeLow
Aquatic InvertebratesLow

The hemolytic activity of this compound has also been evaluated. It was found that at concentrations higher than two times the critical micellar concentration (CMC), hemolysis occurs; however, the overall hemolytic activity remains relatively low compared to other ionic liquids .

2. Antibacterial Activity

The antibacterial properties of this compound were assessed through minimal inhibitory concentration (MIC) studies. The results indicated that the compound inhibits bacterial growth effectively at concentrations around 100,000 µM, particularly against Gram-negative bacteria .

Table 2: Antibacterial Activity

CompoundMIC (µM)Bacterial Strain Tested
This compound100,000Various Gram-negative bacteria
Comparison with other FILsHigher MICs for other compounds-

This antibacterial activity is attributed to the hydrophobic nature of the compound, which enhances its interaction with bacterial membranes, leading to cell disruption .

3. Drug Delivery Applications

This compound has been explored as a co-solvent in drug delivery systems. Its low cytotoxicity and ability to enhance the solubility of hydrophobic drugs make it a promising candidate for formulating drug delivery vehicles. For instance, it has been used in the development of ionogels that improve the solubility of antitumor agents like Doxorubicin while maintaining mechanical integrity .

Table 3: Drug Delivery Applications

DrugFormulation TypeSolubility Improvement
DoxorubicinIonogelEnhanced
MithramycinIonogelEnhanced

4. Case Studies

Case Study 1: Hemolytic Activity Assessment
In a study evaluating hemolysis induced by various ionic liquids, it was found that while many compounds caused significant red blood cell lysis at high concentrations, this compound exhibited lower hemolytic effects at similar concentrations compared to other tested FILs .

Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of this compound against Pseudomonas stutzeri revealed that it could inhibit bacterial growth at concentrations as low as 10,000 µM without causing significant hemolysis .

Properties

IUPAC Name

1-ethyl-3-methylpyridin-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.C4HF9O3S/c1-3-9-6-4-5-8(2)7-9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-7H,3H2,1-2H3;(H,14,15,16)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOPJNCLIAYPRS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895607
Record name 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015420-87-7
Record name 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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